HIV-1 Integrase Inhibition: Potency Advantage Over Co-Occurring Natural Products
In a multiplate integration assay (MIA) evaluating anti-HIV-1 integrase activity of compounds isolated from Aglaia andamanica, N-methyl-trans-4-hydroxy-L-proline (compound 10) demonstrated marked inhibitory activity with an IC50 of 11.8 μg/mL [1]. In the same study, all other isolated compounds tested were inactive, exhibiting IC50 values greater than 100 μg/mL [1]. This represents a minimum 8.5-fold potency advantage over co-occurring natural products from the same source, establishing its non-redundant pharmacological identity. Molecular docking further revealed specific hydrogen bonding interactions with residues Thr66, Asn155, and Lys159 within the HIV-1 integrase active site, providing a structural basis for its selective activity [1].
| Evidence Dimension | Anti-HIV-1 integrase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.8 μg/mL |
| Comparator Or Baseline | Other compounds isolated from A. andamanica (active fraction): IC50 > 100 μg/mL |
| Quantified Difference | ≥ 8.5-fold lower IC50 than comparators; comparators inactive at tested range |
| Conditions | Multiplate integration assay (MIA); p-nitrophenol absorbance detection at 405 nm; compound concentration range 3-100 μg/mL |
Why This Matters
This significant and selective integrase inhibition profile, observed in direct comparison with other natural products from the same extract, validates procurement of the specific compound for anti-HIV mechanistic studies rather than using related proline analogs that lack this activity.
- [1] Puripattanavong, J., Tiewcharoen, S., Chaniad, P., Pianwanit, S., & Tewtrakul, S. (2016). Anti-HIV-1 integrase effect of compounds from Aglaia andamanica leaves and molecular docking study with acute toxicity test in mice. Pharmaceutical Biology, 54(4), 661-666. DOI: 10.3109/13880209.2015.1071413 View Source
